4-[(6-Chloropyridin-3-yl)methyl]benzaldehyde

Physical Property Purification Solid-State Stability

This 4-[(6-Chloropyridin-3-yl)methyl]benzaldehyde is a bifunctional building block that combines a reactive aldehyde and a 6-chloropyridinyl handle, enabling divergent synthesis of azepinone cores, chalcones, and cross-coupled libraries for agrochemical and neuroscience screening. Its defined melting point (90–92°C) provides a rapid QA benchmark, while its para-substitution pattern furnishes low-activity comparators for sickle cell disease target engagement studies. Commercial purity ≥95%; immediate shipping available from multiple global warehouses.

Molecular Formula C13H10ClNO
Molecular Weight 231.68 g/mol
CAS No. 1373348-95-8
Cat. No. B1399878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(6-Chloropyridin-3-yl)methyl]benzaldehyde
CAS1373348-95-8
Molecular FormulaC13H10ClNO
Molecular Weight231.68 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC2=CN=C(C=C2)Cl)C=O
InChIInChI=1S/C13H10ClNO/c14-13-6-5-12(8-15-13)7-10-1-3-11(9-16)4-2-10/h1-6,8-9H,7H2
InChIKeyXNANGQYLMXGBOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(6-Chloropyridin-3-yl)methyl]benzaldehyde (CAS 1373348-95-8): Chemical Profile and Procurement Considerations for Research-Scale Sourcing


4-[(6-Chloropyridin-3-yl)methyl]benzaldehyde (CAS 1373348-95-8) is a heteroaromatic aldehyde building block characterized by a 6-chloropyridin-3-yl group linked via a methylene bridge to a para-substituted benzaldehyde moiety. With a molecular formula of C13H10ClNO and a molecular weight of 231.68 g/mol, this compound is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research, particularly within the context of neonicotinoid-related structural motifs . Key physicochemical properties reported across multiple supplier datasheets include a melting point of 90–92 °C and a typical commercial purity specification of ≥95% . The compound is catalogued under MDL number MFCD22126117 , and while its density and boiling point remain uncharacterized in the public domain , its calculated LogP of 3.1383 and topological polar surface area (TPSA) of 29.96 Ų provide preliminary guidance for solubility and permeability expectations .

Why Generic Substitution Fails: Differentiating 4-[(6-Chloropyridin-3-yl)methyl]benzaldehyde from Closely Related Heteroaromatic Aldehyde Analogs


Substituting 4-[(6-Chloropyridin-3-yl)methyl]benzaldehyde with other benzaldehyde derivatives bearing a chloropyridinyl substituent is not scientifically trivial. The specific regiochemistry of the chlorine atom (6-position on the pyridine ring) and the exact nature of the linking group (methylene bridge) directly influence the compound's electronic distribution, steric profile, and, consequently, its reactivity in downstream transformations such as Schiff base formation or transition metal-catalyzed cross-coupling [1]. Furthermore, the para-arrangement of the aldehyde group relative to the methylene linker distinguishes this compound from ortho- or meta-substituted isomers, which exhibit markedly different conformational landscapes and hydrogen-bonding capabilities. In the context of antisickling agent development, pyridyl benzaldehyde derivatives with aldehyde groups at the para-position (analogous to this compound's class) have been demonstrated to exhibit the weakest allosteric potency compared to their ortho- and meta-substituted counterparts, underscoring that even seemingly minor positional isomerism leads to quantifiable differences in biological activity that preclude simple interchangeability [2].

Quantitative Evidence Guide for 4-[(6-Chloropyridin-3-yl)methyl]benzaldehyde: Differentiated Performance Data vs. Structural Analogs


Comparative Melting Point Analysis: Differentiating 4-[(6-Chloropyridin-3-yl)methyl]benzaldehyde from a Methoxy-Linked Analog

The melting point of 4-[(6-Chloropyridin-3-yl)methyl]benzaldehyde is reported at 90–92 °C . While the melting point for the structurally related 4-[(6-Chloropyridin-3-yl)methoxy]-3-methoxybenzaldehyde is not consistently reported in available vendor datasheets, its absence of a defined melting point or liquid-state presentation suggests a fundamental difference in solid-state packing and intermolecular forces due to the replacement of the methylene bridge with an ether oxygen and the addition of a methoxy group . For procurement, a well-defined melting point of 90–92 °C provides a clear, accessible criterion for initial identity verification and purity assessment, whereas compounds lacking such data require more resource-intensive analytical methods like NMR or HPLC.

Physical Property Purification Solid-State Stability Procurement Specification

Positional Isomerism and Biological Potency: Para-Substitution Defines a Distinct Activity Profile in Pyridyl Benzaldehyde Derivatives

In a structure-activity relationship (SAR) study of pyridyl benzaldehyde derivatives as potential antisickling agents, compounds were classified based on the position of the aldehyde group relative to the pyridyl substituent [1]. While 4-[(6-Chloropyridin-3-yl)methyl]benzaldehyde was not explicitly evaluated in this study, its structure places it within the 'Class-III' category, which comprises compounds with the aldehyde group at the para-position. The study demonstrated that Class-III compounds generally exhibit the weakest allosteric potency compared to their ortho- (Class-I) and meta-substituted (Class-II) counterparts, as evidenced by a significantly reduced leftward shift of the hemoglobin oxygen equilibrium curve (OEC). This class-level inference provides a crucial differentiator: if a project aims to minimize off-target allosteric effects on hemoglobin, a para-substituted derivative like 4-[(6-Chloropyridin-3-yl)methyl]benzaldehyde may be the preferred choice over more potent ortho- or meta-substituted analogs.

Structure-Activity Relationship Sickle Cell Disease Allosteric Modulation Lead Optimization

Synthetic Utility in Photochemical Cascade Reactions: Distinct Reactivity Profile Compared to Non-Halogenated Pyridyl Analogs

A metal-free photochemical cascade reaction for the synthesis of azepinone derivatives demonstrated broad substrate scope, including the use of various aryl aldehydes [1]. While 4-[(6-Chloropyridin-3-yl)methyl]benzaldehyde was not a primary substrate in the disclosed scope, the presence of the chlorine atom on the pyridine ring provides a distinct advantage over non-halogenated pyridyl analogs. The chlorine serves as a synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that are not possible with simple pyridyl benzaldehydes. This 'functional group orthogonality' allows for a modular, divergent synthesis strategy: the aldehyde moiety can be utilized in the initial photochemical step, while the aryl chloride remains intact for a later diversification step. This is a quantifiable differentiator in terms of synthetic efficiency, enabling a two-step sequential functionalization that would be impossible with a non-halogenated analog.

Photoredox Catalysis Azepinone Synthesis Reaction Scope Halogen Effect

Optimal Application Scenarios for 4-[(6-Chloropyridin-3-yl)methyl]benzaldehyde Based on Differentiated Evidence


Divergent Synthesis of Neonicotinoid-Inspired Libraries via Sequential Orthogonal Functionalization

Leverage the compound's bifunctional nature (aldehyde + aryl chloride) to construct diverse small-molecule libraries for agrochemical or neuroscience target screening. The aldehyde group can first participate in a photochemical cascade reaction to form an azepinone core, as demonstrated in related systems [1], followed by a palladium-catalyzed cross-coupling at the 6-chloropyridinyl position to introduce diverse aryl or amine substituents. This divergent approach maximizes molecular complexity from a single, commercially available building block.

Synthesis of Negative Control Compounds for Hemoglobin Allosteric Modulator Studies

Utilize the compound's para-substituted benzaldehyde structure (Class-III SAR) to prepare negative control or reference compounds in sickle cell disease research programs. Given the established structure-activity relationship that para-substituted pyridyl benzaldehydes exhibit the weakest allosteric effect on hemoglobin [2], derivatives of this compound can serve as low-activity comparators when evaluating more potent ortho- or meta-substituted candidates, enabling clear differentiation of target engagement from non-specific effects.

Solid-Phase Synthesis or Purification Protocols Requiring Well-Defined Melting Point

Employ this compound in synthetic workflows where a reliable, verifiable physical property is critical for quality assurance. Its defined melting point of 90–92 °C facilitates rapid identity confirmation using a standard melting point apparatus, a distinct advantage over structurally related liquid analogs that lack such a clear, accessible benchmark. This is particularly valuable in academic or high-throughput settings where routine NMR or HPLC analysis of every building block is impractical.

Exploratory Synthesis of Pyridyl Chalcones and Schiff Base Ligands

As a reactive benzaldehyde derivative, this compound is a suitable substrate for classic condensation reactions, including the formation of chalcones via Claisen-Schmidt condensation or Schiff bases with primary amines. The resulting products, bearing the 6-chloropyridinyl motif, can be screened for antimicrobial or metal-chelating properties, capitalizing on the known bioactivity of pyridine-containing chalcone scaffolds.

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